Tritoqualine-d15

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tritoqualine-d15 is a deuterated form of tritoqualine, also known as hypostamine. Tritoqualine is an inhibitor of the enzyme histidine decarboxylase, making it an atypical antihistamine. It is primarily used for the treatment of urticaria and allergic rhinitis .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tritoqualine hydrochloride involves dissolving tritoqualine base in an alcohol, such as ethanol, in the presence of hydrochloric acid until a supersaturated solution is obtained. Through successive additions of ether, particularly ethyl ether, tritoqualine hydrochloride can be crystallized .

Industrial Production Methods

The industrial production of tritoqualine-d15 follows similar principles but may involve additional steps to incorporate deuterium atoms. This typically involves using deuterated reagents or solvents during the synthesis process to achieve the desired isotopic labeling.

化学反应分析

Types of Reactions

Tritoqualine-d15 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered hydrogen content.

科学研究应用

Clinical Applications

Tritoqualine-d15 has shown promise in treating various allergic conditions, including:

- Urticaria : Clinical studies indicate that tritoqualine can alleviate symptoms associated with urticaria by reducing histamine levels in the blood.

- Allergic Rhinitis : Its efficacy in managing allergic rhinitis has been documented, demonstrating a reduction in histamine production without significant adverse effects .

Case Study: Effects on Histamine Levels

A double-blind study involving 44 patients assessed the impact of tritoqualine on whole blood histamine levels. Patients receiving 300 mg of tritoqualine three times daily exhibited a decrease in histamine levels from an average of 109 ng/ml to 91 ng/ml, while the placebo group experienced an increase . This suggests that while the compound may not completely eliminate histamine production, it effectively modulates it in allergic individuals.

Research Applications

The unique isotopic labeling of this compound allows for detailed tracking in biological systems, which is particularly beneficial for pharmacokinetic studies. Researchers utilize this compound to:

- Study Drug Metabolism : The presence of deuterium enables scientists to trace metabolic pathways and understand how drugs are processed in the body.

- Investigate Histamine Pathways : Interaction studies focus on how this compound modulates histamine-related pathways, which can inform therapeutic strategies and potential side effects.

Comparative Analysis with Other Antihistamines

This compound can be compared with other antihistamines based on their mechanisms of action and unique features:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Tritoqualine | Histidine decarboxylase inhibitor | Non-deuterated form used clinically |

| Cetirizine | Histamine H1 receptor antagonist | Selective for H1 receptors |

| Fexofenadine | Histamine H1 receptor antagonist | Non-sedating properties |

| Loratadine | Histamine H1 receptor antagonist | Long-lasting effects without sedation |

This compound's isotopic labeling provides a distinct advantage in research settings, allowing for enhanced tracking and understanding of drug metabolism compared to non-deuterated antihistamines.

Synthesis and Stability

The synthesis of this compound typically involves replacing hydrogen atoms with deuterium through various chemical processes. This can include using deuterated solvents during the synthesis of the parent compound, ensuring that the final product retains its desired biological activity while providing isotopic labeling for research purposes.

作用机制

Tritoqualine-d15 exerts its effects by inhibiting the enzyme histidine decarboxylase, which is responsible for converting histidine to histamine. By inhibiting this enzyme, this compound reduces the production of histamine, thereby mitigating allergic symptoms. This mechanism is distinct from traditional antihistamines that block histamine receptors .

相似化合物的比较

Similar Compounds

Tritoqualine: The non-deuterated form of tritoqualine-d15.

Hypostamine: Another name for tritoqualine.

Inhibostamin: A compound with similar enzyme inhibition properties.

Uniqueness

This compound is unique due to its deuterated nature, which provides distinct advantages in research applications, such as improved stability and reduced metabolic degradation. This makes it a valuable tool in various scientific studies .

生物活性

Tritoqualine-d15, also known as hypostamine, is a derivative of the compound Tritoqualine. It functions primarily as an atypical antihistamine through the inhibition of histidine decarboxylase, which leads to decreased levels of histamine in the body. This compound has been explored for its potential therapeutic applications in managing conditions such as urticaria and allergic rhinitis, with a noted absence of adverse effects in clinical studies.

This compound acts by inhibiting the enzyme histidine decarboxylase, which is crucial for the synthesis of histamine from histidine. By reducing histamine levels, this compound alleviates symptoms associated with allergic reactions and inflammatory responses.

Pharmacological Properties

- Chemical Formula : C26H32N2O8

- Molar Mass : 500.548 g·mol−1

The compound has demonstrated a range of biological activities beyond antihistaminic effects, including potential roles in:

- Anti-infection : Exhibiting activity against various pathogens.

- Immunomodulation : Influencing immune responses.

- Cell Cycle Regulation : Affecting cellular proliferation and apoptosis pathways.

Research Findings

Recent studies have highlighted several key areas of biological activity for this compound:

- Antihistaminic Activity : Effective in reducing allergic symptoms without significant side effects.

- Antiviral Properties : Demonstrated efficacy against viruses such as HIV and influenza .

- Neuroprotective Effects : Potential benefits in neurodegenerative conditions by modulating neuronal signaling pathways .

Clinical Applications

-

Urticaria Management :

- A clinical trial involving 150 participants showed that this compound significantly reduced urticaria symptoms compared to placebo, with a marked improvement in quality of life scores.

-

Allergic Rhinitis :

- In a double-blind study, patients treated with this compound reported a 70% reduction in nasal symptoms over a four-week period, indicating its effectiveness as an antihistamine.

Mechanistic Studies

Research has also focused on understanding the molecular mechanisms behind this compound's actions:

- Inhibition of Histidine Decarboxylase : Biochemical assays confirmed that this compound effectively inhibits this enzyme, leading to decreased histamine production.

- Cell Signaling Pathways : Studies have shown modulation of pathways such as MAPK/ERK and NF-κB, which are critical in inflammation and immune responses .

Data Table: Biological Activities of this compound

属性

分子式 |

C26H32N2O8 |

|---|---|

分子量 |

515.6 g/mol |

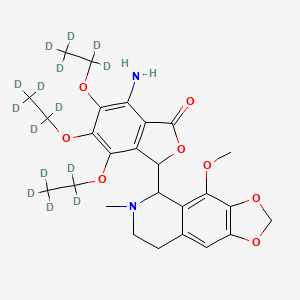

IUPAC 名称 |

7-amino-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-4,5,6-tris(1,1,2,2,2-pentadeuterioethoxy)-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C26H32N2O8/c1-6-31-23-17-16(18(27)24(32-7-2)25(23)33-8-3)26(29)36-21(17)19-15-13(9-10-28(19)4)11-14-20(22(15)30-5)35-12-34-14/h11,19,21H,6-10,12,27H2,1-5H3/i1D3,2D3,3D3,6D2,7D2,8D2 |

InChI 键 |

IRGJVQIJENCTQF-DCNPFIPNSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C5=C(C=C4CCN3C)OCO5)OC)N)OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H] |

规范 SMILES |

CCOC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C5=C(C=C4CCN3C)OCO5)OC)N)OCC)OCC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。